2,3,6-Trifluorobenzoyl chloride
Overview
Description
2,3,6-Trifluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzoyl chloride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Result of Action
It is also known to be corrosive and can cause burns on skin and eye contact .
Action Environment
2,3,6-Trifluorobenzoyl chloride is moisture sensitive and reacts with water to liberate toxic gas . Therefore, its action, efficacy, and stability would be significantly influenced by the moisture level in the environment. It should be handled in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a type of acid chloride , a class of compounds that can participate in acylation reactions with amines and alcohols to form amides and esters, respectively. These reactions are commonly used in the synthesis of various biomolecules.
Cellular Effects
It is known that the compound is corrosive and can cause burns on skin and eyes , suggesting that it may have cytotoxic effects.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,3,6-Trifluorobenzoyl chloride in laboratory settings. It is known that the compound is corrosive and reactive with water , suggesting that it may degrade over time in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trifluorobenzoyl chloride can be synthesized through the chlorination of 2,3,6-trifluorobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF) to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 2,3,6-trifluorobenzoic acid and chlorinating agents into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3,6-trifluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,3,6-trifluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate temperatures.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors are employed under anhydrous conditions
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
2,3,6-Trifluorobenzoic Acid: Formed from hydrolysis.
2,3,6-Trifluorobenzaldehyde: Formed from reduction
Scientific Research Applications
2,3,6-Trifluorobenzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It serves as a reagent for the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluorobenzoyl chloride
- 2,4,5-Trifluorobenzoyl chloride
- 2,3,6-Trifluorobenzoic acid
- 2,3,6-Trifluorobenzamide
- 2,3,5,6-Tetrafluorobenzoyl chloride
Uniqueness
2,3,6-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the types of products formed in chemical reactions. The presence of fluorine atoms at the 2, 3, and 6 positions enhances the compound’s electrophilicity and stability, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
2,3,6-trifluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)5-3(9)1-2-4(10)6(5)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUGJQMADYEWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344095 | |
Record name | 2,3,6-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189807-20-3 | |
Record name | 2,3,6-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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